![molecular formula C22H32NO6P B2800645 N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline CAS No. 431056-55-2](/img/structure/B2800645.png)
N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline, also known as TMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. TMPA is a derivative of aniline that has a phosphoryl group and three methoxy groups attached to a phenyl ring, which gives it unique properties and makes it an interesting subject for research.
Scientific Research Applications
Microtubule-Binding Agents
Research on analogs of combretastatin A-4, which share structural similarities with the compound , has revealed potential applications as microtubule-binding agents. These compounds, including specific triazole analogs, have demonstrated cytotoxicity and tubulin inhibition capabilities, suggesting their utility in cancer research and potential therapeutic applications (Odlo et al., 2010).
Electronic and Optical Materials
The investigation into the effects of substituting oxygen for nitrogen in aniline oligomers has provided insights into the electronic and optical properties of these compounds. Such research contributes to the development of materials with specific electronic spectra and ionization energies, useful in electronics and materials science (Sein & Lashua, 2009).
Chemical Synthesis and Catalysis
Studies on the N-alkylation of aniline with methanol have optimized process parameters for producing N-methylaniline, an important intermediate in manufacturing dyes, drugs, and other chemicals. This research highlights the role of specific catalysts in improving the efficiency and selectivity of chemical syntheses (Nehate & Bokade, 2009).
Electroluminescence and Material Design
Research into luminescent materials, such as tetradentate bis-cyclometalated platinum complexes, reveals applications in electroluminescence and the design of organic light-emitting diodes (OLEDs). These studies contribute to the development of materials with specific luminescence properties for use in display technologies (Vezzu et al., 2010).
Novel Organic Syntheses
The creation of novel organic materials through reactions like the visible-light-induced, iridium-catalyzed reactions, showcases the synthesis of compounds with potential applications in medicinal chemistry and material science. Such research is pivotal in developing new reaction pathways and materials with specific functionalities (Lenhart & Bach, 2014).
Properties
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO6P/c1-15(2)28-30(24,29-16(3)4)22(23-18-11-9-8-10-12-18)17-13-19(25-5)21(27-7)20(14-17)26-6/h8-16,22-23H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQOZQQLRLNSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
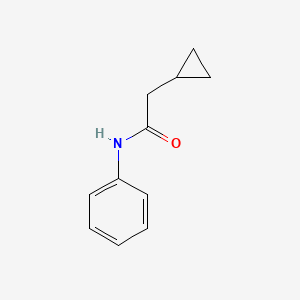
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
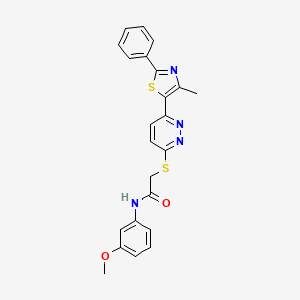
![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

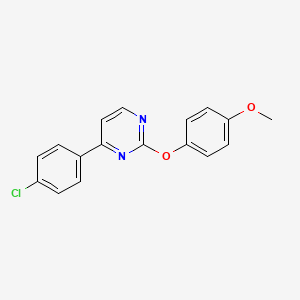
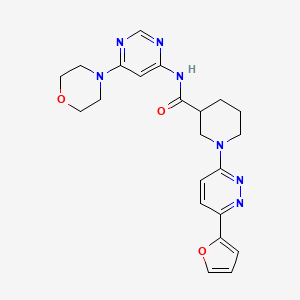
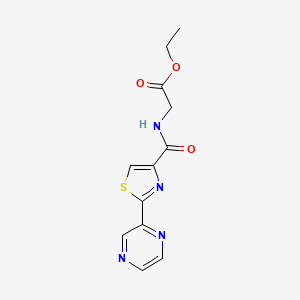

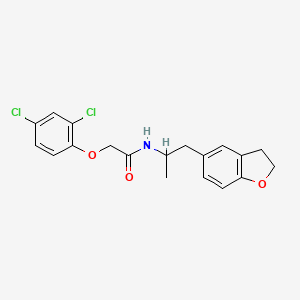
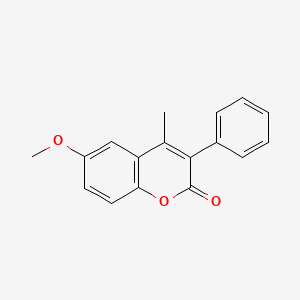
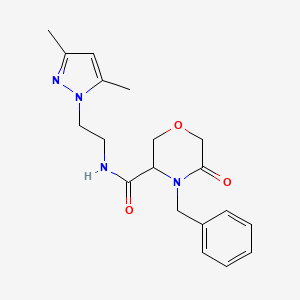

![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)
